molecular formula C13H16Cl3NS B1431201 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1955547-35-9

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1431201
CAS No.: 1955547-35-9
M. Wt: 324.7 g/mol
InChI Key: RWFRTNPPHGKVHU-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆Cl₃NS. It is known for its unique bicyclic structure and the presence of a sulfanyl group attached to a dichlorophenyl ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through an intramolecular cyclization reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the bicyclic core with 2,6-dichlorophenyl thiol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the bicyclic core or the sulfanyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified bicyclic structures or reduced sulfanyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used to study the effects of bicyclic structures on biological systems.

    Medicine: Research into its potential therapeutic effects, such as its interaction with biological targets, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The sulfanyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the dichlorophenyl sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other bicyclic compounds that may lack such functional groups or have different substituents.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NS.ClH/c14-11-2-1-3-12(15)13(11)17-10-6-8-4-5-9(7-10)16-8;/h1-3,8-10,16H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFRTNPPHGKVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SC3=C(C=CC=C3Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

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